molecular formula C12H10F4O4 B13184722 Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B13184722
M. Wt: 294.20 g/mol
InChI Key: SJAIXEKAJYSJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more effective interactions with its targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-chlorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
  • Methyl 4-(2-bromophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
  • Methyl 4-(2-iodophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Uniqueness

Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it distinct from its chlorinated, brominated, and iodinated analogs, which may have different reactivity profiles and applications.

Properties

Molecular Formula

C12H10F4O4

Molecular Weight

294.20 g/mol

IUPAC Name

methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C12H10F4O4/c1-20-10(18)11(19,12(14,15)16)6-9(17)7-4-2-3-5-8(7)13/h2-5,19H,6H2,1H3

InChI Key

SJAIXEKAJYSJQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=CC=C1F)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.